molecular formula C16H17NO2 B4609637 N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine

N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine

Cat. No.: B4609637
M. Wt: 255.31 g/mol
InChI Key: OHXFOKSTYRRGSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine is a chemical compound of interest in scientific research, particularly within medicinal chemistry and pharmacology. It features a 1,3-benzodioxole moiety linked to a phenethylamine backbone, a structural motif present in various compounds with documented biological activity . Research into analogous 1,3-benzodioxole derivatives has demonstrated their potential as agonists for plant hormone receptors, such as the auxin receptor TIR1, promoting root growth in agricultural studies . Other compounds sharing the 1,3-benzodioxole structure are investigated for their interactions with neurological targets . This makes this compound a valuable scaffold for developing novel chemical probes and for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its physicochemical properties, receptor binding affinity, and functional activity in various in vitro and in vivo models. The synthesis of such specialized compounds often employs modern solid-phase peptide synthesis (SPPS) techniques . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all materials in accordance with applicable laboratory safety standards.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-2-4-13(5-3-1)8-9-17-11-14-6-7-15-16(10-14)19-12-18-15/h1-7,10,17H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXFOKSTYRRGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reduction of the Imine:the C=n Double Bond of the Imine is then Reduced to a C N Single Bond. when Using Hydride Based Reducing Agents Like Sodium Borohydride, the Mechanism Involves the Transfer of a Hydride Ion H⁻ to the Electrophilic Carbon of the Imine.chemistrysteps.comyoutube.comthe Resulting Anion is then Protonated by the Solvent or a Mild Acid to Yield the Final Secondary Amine.youtube.com

In catalytic hydrogenation, the imine is adsorbed onto the surface of the metal catalyst, where it reacts with hydrogen to form the amine.

The efficiency of the reductive amination process is often dependent on the pH of the reaction medium. A slightly acidic pH is generally optimal as it facilitates both the dehydration of the hemiaminal to the imine and the activity of the reducing agent. chemistrysteps.com

Interactive Data Tables

Table 1: Key Precursors and their Roles

PrecursorStructureRole in Synthesis
2-PhenylethanamineC₈H₁₁NProvides the core phenethylamine (B48288) structure and the nucleophilic nitrogen atom.
Piperonal (B3395001)C₈H₆O₃Provides the 1,3-benzodioxole (B145889) moiety and the electrophilic carbonyl carbon.

Table 2: Common Reducing Agents for Reductive Amination

Reducing AgentFormulaKey Features
Sodium borohydrideNaBH₄Mild and selective, commonly used.
Sodium cyanoborohydrideNaBH₃CNStable in mildly acidic conditions, highly selective for imines.
Sodium triacetoxyborohydrideNaBH(OAc)₃Milder and less toxic alternative to NaBH₃CN.
Catalytic HydrogenationH₂/CatalystEffective but may require specialized equipment for handling hydrogen gas.

Elucidation of Reaction Intermediates (e.g., Schiff Bases)

The formation of N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine via reductive amination proceeds through a critical intermediate known as a Schiff base, or imine. This intermediate is formed by the condensation reaction between the carbonyl group of piperonal and the primary amine group of 2-phenylethanamine. nih.govnih.govnih.govadvancechemjournal.com

The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step, typically acid-catalyzed, which results in the formation of the C=N double bond characteristic of an imine. advancechemjournal.com The general structure of this intermediate is N-(1,3-benzodioxol-5-ylmethylidene)-2-phenylethanamine.

The stability and reactivity of this Schiff base intermediate are influenced by the electronic and steric properties of the reacting molecules. The benzodioxole ring, with its electron-donating character, can influence the electron density of the imine double bond. Spectroscopic techniques such as NMR and IR spectroscopy can be employed to detect and characterize these transient species. In some cases, the Schiff base can be isolated if the subsequent reduction step is carefully controlled or delayed. nih.govnih.govnih.gov

Kinetics and Thermodynamics of Formation Reactions

The kinetics of the formation of this compound are primarily governed by the rates of the two main steps in the reductive amination process: imine formation and its subsequent reduction. The initial condensation to form the Schiff base is often the rate-determining step and is typically reversible. The rate of this step can be influenced by factors such as pH, as it is often acid-catalyzed to facilitate the dehydration of the carbinolamine intermediate.

A kinetic study of a related reaction, the Leuckart–Wallach reaction for the synthesis of amphetamine, reveals that the reaction is spontaneous and follows first-order kinetics. mdpi.com While not identical, this provides a useful model for understanding the kinetic profile of similar reductive amination reactions.

Table 1: Factors Influencing Reaction Kinetics and Thermodynamics

FactorEffect on KineticsEffect on Thermodynamics
Temperature Increased temperature generally increases the reaction rate.May affect the position of equilibrium depending on the reaction's enthalpy change.
Catalyst Acid catalysts accelerate the formation of the Schiff base intermediate.Catalysts do not affect the overall thermodynamics of the reaction.
Reducing Agent The choice of reducing agent affects the rate of the reduction step.Does not directly impact the thermodynamics of the initial imine formation.
Solvent The polarity and protic nature of the solvent can influence the stability of intermediates and transition states.Can affect the solvation of reactants and products, thereby influencing the overall free energy change.

This table is generated based on general principles of chemical kinetics and thermodynamics and may not reflect specific experimental data for the synthesis of this compound.

Ruthenium-Catalyzed C-N Bond Activation in Related Phenylethanamines

Recent advancements in organometallic chemistry have demonstrated the potential of ruthenium-based catalysts in mediating C-N bond activation and formation. marquette.eduresearchgate.netmdpi.comresearchgate.netnih.gov While direct studies on this compound are limited, research on related phenylethylamine structures provides valuable insights into potential catalytic pathways.

Ruthenium catalysts have been shown to be effective in the deaminative coupling of primary amines. marquette.eduresearchgate.net A plausible mechanism involves the formation of a Ru-enamine intermediate, followed by an intramolecular researchgate.netshimadzu.com-alkyl migration. marquette.eduresearchgate.net This process allows for the formation of new C-C bonds and highlights the versatility of ruthenium in activating otherwise inert C-N bonds.

Furthermore, ruthenium(II) catalysts have been extensively used for C-H bond functionalization, including arylation and alkenylation, in molecules containing directing groups such as N-heteroaryls. mdpi.comresearchgate.net These reactions proceed through the formation of a ruthenacycle intermediate, which then reacts with a coupling partner. While the amino group in phenethylamines is not a traditional directing group, the development of new ligand systems could enable similar transformations.

Table 2: Examples of Ruthenium-Catalyzed Reactions in Amines

Reaction TypeCatalyst SystemSubstrate ClassKey Mechanistic Feature
Deaminative CouplingRu–H complex with a catechol ligandPrimary aliphatic aminesFormation of a Ru-enamine intermediate
C-H Arylation[RuCl₂(p-cymene)]₂ with AgSbF₆N,N-dialkylbenzamidesOxidative arylation
Hydroamination(PCy₃)₂(CO)RuHCl/HBF₄·OEt₂AlkenesC-N bond formation

This table provides examples of ruthenium-catalyzed reactions involving amines and is intended to illustrate the potential for such catalysis in the context of phenylethylamines.

Molecular Interaction Dynamics and Mechanistic Elucidation of N 1,3 Benzodioxol 5 Ylmethyl 2 Phenylethanamine in Vitro Studies

Enzyme Inhibition Kinetics and Mechanisms (In Vitro)

cGMP-Phosphodiesterase Inhibition

Cyclic guanosine (B1672433) monophosphate (cGMP) is a critical intracellular second messenger involved in various physiological processes, including smooth muscle relaxation and vasodilation. The levels of cGMP are regulated by phosphodiesterases (PDEs), a family of enzymes that hydrolyze cyclic nucleotides. researchgate.net Specifically, cGMP-phosphodiesterase type 5 (PDE5) is a key enzyme that degrades cGMP, thereby terminating its signaling cascade. researchgate.netnih.gov Inhibition of PDE5 prevents this degradation, leading to an accumulation of cGMP and enhancement of its downstream effects. frontiersin.org This mechanism is the basis for the therapeutic action of clinically significant drugs used in the management of conditions like erectile dysfunction and pulmonary hypertension. researchgate.netnih.gov

The structure-activity relationships (SAR) for a wide range of PDE5 inhibitors have been extensively studied, revealing common pharmacophoric features necessary for potent inhibition. nih.gov These typically involve a heterocyclic core structure that mimics the guanine (B1146940) base of cGMP, with various substituents optimized for affinity and selectivity. researchgate.net While comprehensive inhibitory data, including IC50 values, exist for numerous compounds against PDE5, specific in vitro studies detailing the cGMP-phosphodiesterase inhibitory activity of N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine are not prominently featured in the reviewed scientific literature. Therefore, its precise potency and selectivity profile as a PDE5 inhibitor remain to be characterized. However, the investigation of novel chemical scaffolds for PDE inhibition is an ongoing area of research. frontiersin.org

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Impact of Substituent Modifications on Molecular Interactions

The biological activity of phenethylamine (B48288) derivatives is highly sensitive to structural modifications. Studies on N-benzyl phenethylamine analogs, a class to which this compound belongs, have provided significant insights into their structure-activity relationships, particularly concerning interactions with serotonin (B10506) receptors like 5-HT2A and 5-HT2C. nih.govnih.gov

The N-benzyl substitution on the phenethylamine scaffold generally confers a significant increase in binding affinity and functional activity at these receptors. nih.govnih.gov The nature and position of substituents on both the N-benzyl ring and the phenethylamine ring play a crucial role in modulating this activity. For instance, an aromatic group on the nitrogen atom can increase binding affinity if it contains an oxygen-containing group, such as a methoxy (B1213986) or hydroxy group, at the ortho position of the benzyl (B1604629) ring. nih.gov

In a comprehensive study of 48 N-benzyl phenethylamine analogs, compounds with an N-(2,3-methylenedioxybenzyl) group, which is structurally related to the 1,3-benzodioxole (B145889) moiety, were evaluated. nih.gov While these specific analogs were generally less potent than some other substituted counterparts, the study highlighted the complex and sometimes erratic nature of these SARs. nih.gov Modifications to the phenethylamine portion of the molecule also have a profound impact. Alkyl or halogen groups at the para-position of the phenethylamine's phenyl ring tend to have a positive effect on binding affinity. nih.govbiomolther.org

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of selected N-benzyl phenethylamine analogs at the human 5-HT2A receptor, illustrating the impact of various substitution patterns.

CompoundPhenethylamine Ring Substituent (R)N-Benzyl Ring Substituent5-HT2A Ki (nM)5-HT2A EC50 (nM)
Analog 14-Bromo2-Methoxy1.11.2
Analog 24-Bromo2-Hydroxy0.670.074
Analog 34-Bromo2,3-Methylenedioxy2.11.3
Analog 44-Methyl2-Hydroxy1.20.26
Analog 54-Ethyl2-Hydroxy0.290.13

Data derived from studies on 5-HT2A receptor agonists. nih.gov

Stereochemical Influences on Binding and Activity

Stereochemistry is a critical determinant of the pharmacological activity of many drug molecules. For chiral compounds, enantiomers can exhibit significantly different binding affinities, efficacies, and metabolic profiles. While this compound is an achiral molecule, many of its structurally related analogs, such as those with a methyl group on the alpha-carbon of the ethylamine (B1201723) side-chain (phenylisopropylamines), are chiral. researchgate.net

Studies comparing homologous series of phenethylamines and their chiral phenylisopropylamine counterparts demonstrate the profound impact of stereochemistry. At 5-HT2A receptors, phenylisopropylamine analogs consistently show higher efficacy than their corresponding phenethylamine congeners. researchgate.net Furthermore, the specific spatial arrangement of substituents in a single enantiomer can lead to more stable and potent interactions with the target receptor.

For example, in docking simulations of chiral phenethylamine derivatives at the human dopamine (B1211576) transporter (hDAT), specific stereoisomers show preferential binding. One study found that the (S)-form of a particular derivative was more stable in the binding pocket than the (R)-form. biomolther.org This preference is attributed to the specific orientation of the molecule, which allows for optimal interactions, such as hydrogen bonding between the amine group and key residues like Asp79, and hydrophobic interactions with surrounding phenylalanine and valine residues. biomolther.org These findings underscore that for chiral analogs of this compound, the stereochemical configuration would be a crucial factor governing their binding affinity and biological activity.

Ligand-Target Modeling and Binding Site Characterization (In Silico and In Vitro)

In silico molecular docking and computational modeling are powerful tools used to predict and analyze the interactions between a ligand and its target protein at a molecular level. fums.ac.ir These methods can elucidate the binding mode, predict binding affinity, and help characterize the key amino acid residues that form the binding site. nih.gov For phenethylamine derivatives, docking studies have been employed to understand their interactions with various targets, including monoamine transporters and tubulin. biomolther.orgnih.gov

In a hypothetical binding site, a molecule like this compound would be expected to form a combination of specific interactions. Molecular docking studies on related benzodioxole-containing compounds have highlighted the importance of hydrogen bonds and hydrophobic interactions in stabilizing the ligand-protein complex. nih.govresearchgate.net For phenethylamine analogs binding to the dopamine transporter, key interactions include a hydrogen bond between the protonated amine and an aspartate residue (Asp79), while the phenyl rings fit into hydrophobic pockets defined by aromatic and aliphatic residues such as phenylalanine, valine, and tyrosine. biomolther.org

The benzodioxole moiety itself can engage in specific interactions within the binding pocket. The oxygen atoms can act as hydrogen bond acceptors, while the planar ring system contributes to π-π stacking or hydrophobic interactions. Characterizing these interactions is often complemented by in vitro techniques such as site-directed mutagenesis, where key amino acid residues identified in docking models are mutated to confirm their role in ligand binding and receptor activation. This integrated approach of in silico modeling and in vitro validation provides a detailed picture of the ligand-receptor interactions that govern the compound's pharmacological profile.

Theoretical and Computational Investigations of N 1,3 Benzodioxol 5 Ylmethyl 2 Phenylethanamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic characteristics of a molecule. These calculations provide a detailed picture of electron distribution and energy levels, which govern the molecule's chemical behavior.

Electronic Structure Elucidation (HOMO-LUMO Analysis, Fukui Functions)

The electronic structure of a molecule is key to its reactivity. chemijournal.com Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to this understanding. chemijournal.com

HOMO-LUMO Analysis: The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. mdpi.com The energy of the HOMO is related to the ionization potential, and the LUMO's energy is related to the electron affinity. chemijournal.comscholarsresearchlibrary.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. chemijournal.commdpi.comscholarsresearchlibrary.com A molecule with a small energy gap is generally more reactive and considered "soft," whereas a molecule with a large gap is more stable and "hard". mdpi.comscholarsresearchlibrary.com For N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine, theoretical calculations would map the electron density of these orbitals. The HOMO is typically localized on the electron-rich parts of the molecule, such as the benzodioxole and phenyl rings, while the LUMO is distributed over areas that can accept electrons.

Fukui Functions: Fukui functions are used within DFT to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net This analysis helps identify which specific atoms are most likely to participate in chemical reactions by donating or accepting electrons. researchgate.net For this compound, Fukui analysis would likely identify the nitrogen atom and specific carbon atoms on the aromatic rings as key sites for chemical interactions.

ParameterDescriptionSignificance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the molecule's ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO.A smaller gap suggests higher chemical reactivity and lower kinetic stability. scholarsresearchlibrary.com
Fukui Functions Describes the change in electron density at a given point when the number of electrons changes.Predicts the specific atomic sites prone to electrophilic and nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that examines the delocalization of electron density and the interactions between different parts of a molecule. joaquinbarroso.com It provides a detailed understanding of bonding, lone pairs, and intermolecular and intramolecular charge transfer interactions. wisc.edu

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in modern technologies like optical communications and data storage. nih.govpku.edu.cn Computational methods can predict the NLO properties of a molecule by calculating its electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). nih.govmedmedchem.com Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. medmedchem.com The presence of electron-donating and electron-accepting groups connected by a π-conjugated system often leads to enhanced NLO properties. The structure of this compound, containing aromatic rings, suggests it could exhibit an NLO response. Theoretical calculations using methods like DFT/B3LYP are employed to quantify these properties. medmedchem.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis: Molecules with rotatable bonds, like this compound, can exist in multiple spatial arrangements called conformations. researchgate.net Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers between them. researchgate.net This is crucial as the molecule's biological activity and physical properties can depend on its three-dimensional shape. Computational methods can systematically rotate the flexible bonds and calculate the potential energy at each step to map out the conformational landscape.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule over time by calculating the motion of each atom based on classical mechanics. nih.gov These simulations can reveal how the molecule flexes, vibrates, and changes its conformation in different environments (e.g., in a vacuum or in a solvent). nih.gov For this compound, MD simulations could show how the phenylethyl and benzodioxol-methyl groups move relative to each other, providing a dynamic picture of its structural flexibility. mdpi.com

Quantitative Structure-Retention Relationship (QSRR) Modeling for Chromatographic Behavior

Quantitative Structure-Retention Relationship (QSRR) modeling is a computational approach used to predict the retention time of chemical compounds in chromatographic separations. uliege.beuliege.be QSRR establishes a statistical relationship between a molecule's retention behavior and its structural properties, which are quantified by numerical values called molecular descriptors. uliege.benih.govresearchgate.net

These descriptors can be constitutional, topological, or geometrical and are calculated from the molecule's structure. uliege.be By developing a robust QSRR model using a set of known compounds, it becomes possible to predict the retention time for new or uncharacterized molecules like this compound under specific chromatographic conditions (e.g., Reverse Phase Liquid Chromatography). uliege.beuliege.be This predictive capability is highly valuable for optimizing separation methods in analytical chemistry. nih.gov

Modeling StepDescriptionRelevance to this compound
Descriptor Calculation Generation of numerical values representing the molecule's physicochemical properties. uliege.beDescriptors like molecular weight, logP, and polar surface area would be calculated.
Model Building Using statistical methods (e.g., Multiple Linear Regression, Artificial Neural Networks) to correlate descriptors with experimental retention times. mdpi.comA model would be trained on a dataset of similar compounds to establish a predictive relationship.
Model Validation Assessing the statistical robustness and predictive power of the model. uliege.beThe model's accuracy in predicting the retention time of the target compound would be evaluated.

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to another (a protein or receptor). fums.ac.irnih.gov This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

In a typical docking study, this compound would be placed into the binding site of a specific target protein. A scoring function then calculates the binding energy, with more negative values indicating a stronger, more stable interaction. fums.ac.irdergipark.org.tr The analysis also reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. fums.ac.irmdpi.com For instance, docking studies on similar benzodioxole-containing compounds have been used to predict their binding affinity to targets like the LasR quorum-sensing regulator. researchgate.net

Prediction of Reaction Pathways and Transition States in Chemical Synthesis

The synthesis of this compound is commonly achieved through reductive amination, an efficient method for creating carbon-nitrogen bonds. This process involves the reaction of an aldehyde or ketone with a primary or secondary amine in the presence of a reducing agent. wikipedia.orgstackexchange.com In the case of the target compound, the primary reactants are 1,3-benzodioxole-5-carbaldehyde, also known as piperonal (B3395001), and 2-phenylethanamine.

Computational chemistry, particularly through the application of Density Functional Theory (DFT), offers a powerful lens for investigating the complex mechanisms of such reactions. rsc.org These theoretical approaches enable the mapping of reaction pathways, the identification of transient intermediates and transition states, and the calculation of their associated energy profiles, thereby providing insights that can be challenging to ascertain through experimental methods alone.

The Reductive Amination Pathway

The reductive amination pathway for the synthesis of this compound can be understood as a two-stage process:

Imine Formation: The reaction initiates with the nucleophilic attack of the amine group of 2-phenylethanamine on the carbonyl carbon of 1,3-benzodioxole-5-carbaldehyde. This step leads to the formation of a hemiaminal intermediate. Following this, the hemiaminal undergoes dehydration to form the corresponding imine, which is a type of Schiff base. wikipedia.orgnih.govmasterorganicchemistry.com This dehydration step is frequently catalyzed by a mild acid, which aids in the removal of the water molecule. stackexchange.comacs.org

Imine Reduction: The imine intermediate is subsequently reduced to the final secondary amine product. This reduction can be accomplished using a variety of reducing agents, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or via catalytic hydrogenation. wikipedia.orgmasterorganicchemistry.com

Computational investigations of similar reductive amination reactions have provided a detailed understanding of the energetics involved in these steps. acs.orgrsc.orgnih.gov

Computational Modeling of Reaction Intermediates and Transition States

Theoretical studies typically utilize DFT methods to model the three-dimensional structures and potential energies of the reactants, intermediates, transition states, and products along the reaction coordinate.

Imine Formation:

Hemiaminal Formation: The initial transition state of the reaction corresponds to the nucleophilic addition of the amine's nitrogen atom to the carbonyl carbon. The energy barrier of this step is influenced by factors such as the solvent environment and the presence of a catalyst. rsc.orgnih.gov

Dehydration: The transformation of the hemiaminal to the imine involves one or more transition states related to proton transfer events and the eventual elimination of a water molecule. Computational studies have shown that an acid catalyst can lower the energy barriers for these processes. acs.org

Imine Reduction:

Hydride Transfer: When a hydride-based reducing agent such as NaBH₄ is used, the critical transition state involves the transfer of a hydride ion from the borohydride complex to the carbon atom of the imine. Computational models can accurately predict the geometry of this transition state, including the lengths of the bonds being broken and formed.

The table below outlines the key chemical species and their anticipated roles in the reaction pathway, as informed by general computational studies of reductive amination.

SpeciesRoleComputational Investigation Focus
1,3-benzodioxole-5-carbaldehydeReactantAnalysis of the electronic properties of the carbonyl group.
2-phenylethanamineReactantDetermination of the nucleophilicity of the amine.
HemiaminalIntermediateAssessment of stability and potential stereochemistry.
ImineIntermediateEvaluation of stability and reactivity towards reduction.
Transition State 1 (TS1)Nucleophilic AttackCalculation of the activation energy for the formation of the C-N bond.
Transition State 2 (TS2)DehydrationCalculation of the activation energy for the elimination of water.
Transition State 3 (TS3)Hydride TransferCalculation of the activation energy for the reduction of the imine.
This compoundProductAnalysis of relative stability and conformational preferences.

Influence of Catalysts and Solvents

Computational research has established that both catalysts and solvents have a significant impact on the thermodynamics and kinetics of the reductive amination reaction. rsc.orgrsc.orgnih.gov

Acid Catalysis: The introduction of an acid co-catalyst can modify the reaction pathway by protonating the carbonyl oxygen, thereby increasing its electrophilicity, and by promoting the dehydration of the hemiaminal intermediate. acs.orgnih.gov DFT calculations are capable of quantifying the decrease in activation barriers in the presence of various acidic catalysts.

Solvent Effects: The choice of solvent can affect the stability of charged intermediates and transition states. The use of explicit solvent models in computational simulations can yield a more precise depiction of the reaction's energetics in a solution. rsc.orgnih.gov

Advanced Analytical Methodologies for N 1,3 Benzodioxol 5 Ylmethyl 2 Phenylethanamine Characterization

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Impurity Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of synthetic compounds like N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine. Unlike nominal mass instruments, HRMS provides exact mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of the parent molecule and its fragments. nih.gov This high mass accuracy is crucial for confirming the molecular formula and for distinguishing the target compound from isobaric interferences—molecules that have the same nominal mass but different elemental formulas.

In the context of impurity analysis, HRMS coupled with liquid chromatography (LC-HRMS) is a powerful tool for detecting and identifying low-level impurities that may co-elute with the main peak. lcms.cz The ability to generate extracted ion chromatograms (XICs) with a very narrow mass window significantly enhances the signal-to-noise ratio, revealing impurities that would be obscured in a total ion chromatogram (TIC). lcms.cz Subsequent MS/MS analysis of these impurity ions provides structural information for their identification, which is critical for understanding synthesis byproducts and degradation products. researchgate.net It is important to note, however, that while HRMS can distinguish between different elemental formulas, it cannot by itself differentiate between isomers. nih.gov Therefore, coupling with tandem MS and chromatographic techniques is essential for complete characterization.

The development of comprehensive tandem mass spectrometry (MS/MS) spectral libraries is a critical step for the rapid and confident identification of this compound and its analogues. fiu.edu These libraries contain high-quality, curated MS/MS spectra of authenticated reference standards, acquired under standardized conditions. researchgate.netlcms.cz When an unknown sample is analyzed, its experimental MS/MS spectrum is compared against the library entries. A high match score provides strong evidence for the compound's identity. nih.gov

Creating a robust spectral library involves several key steps:

Acquisition of Reference Standards: Pure, authenticated standards of the target compound and its potential isomers and metabolites are required. researchgate.net

Standardized Data Acquisition: MS/MS data is collected using defined parameters, including collision energy and fragmentation method (e.g., CID, HCD), to ensure reproducibility. lcms.cz

Data Curation: The acquired spectra are processed and annotated with key information, such as the precursor ion m/z, fragment ion m/z values and relative intensities, and the chemical structure. researchgate.net

Open-access spectral libraries and commercial databases are invaluable resources for forensic and research laboratories, enabling the identification of novel psychoactive substances (NPS) without having a physical reference standard in-house at the time of analysis. fiu.educaymanchem.com

Collision-Induced Dissociation (CID) is the most common tandem mass spectrometry technique used to generate fragment ions for structural elucidation. taylorandfrancis.com In CID, precursor ions are accelerated and collided with an inert gas, causing them to fragment. The resulting product ion spectrum is a fingerprint that is characteristic of the molecule's structure. taylorandfrancis.com

For N-benzylphenethylamine derivatives, CID studies are particularly valuable for discriminating between regioisomers—compounds that have the same atoms connected differently, such as isomers with substituents at different positions on the aromatic rings. nih.govojp.gov While regioisomers often yield similar fragment ions, the relative abundances of these ions can differ significantly, allowing for their differentiation. nih.govljmu.ac.uk

Key fragmentation pathways for N-benzylphenethylamines upon CID typically involve cleavage of the C-N bonds. The primary fragmentation for this compound would be expected to produce two major characteristic ions:

The tropylium-like 1,3-benzodioxol-5-ylmethyl cation.

The phenylethylamine fragment.

Systematic CID studies on a range of regioisomeric N-benzylphenethylamines have shown that the fragmentation patterns, particularly the ratios of key fragment ions, can be used to distinguish between ortho-, meta-, and para-substituted isomers on the N-benzyl ring. ojp.govnih.gov This information is crucial for the unambiguous identification of a specific isomer in a sample.

Table 1: Expected Major Fragment Ions from CID of Protonated this compound

Fragment NameProposed StructureMonoisotopic Mass (Da)Notes
1,3-benzodioxol-5-ylmethyl cationC₈H₇O₂⁺135.0441Resulting from cleavage of the benzylic C-N bond. Highly characteristic for the piperonyl group.
Phenylethylamine fragmentC₈H₁₀N⁺120.0808Resulting from cleavage of the benzylic C-N bond.
Tropylium ionC₇H₇⁺91.0543Common fragment from the phenylethyl moiety.

Chromatographic Separation Techniques

Chromatography is an indispensable tool for separating this compound from complex matrices, impurities, and isomers prior to detection. The choice of technique depends on the analyte's properties and the analytical objective.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable compounds like many phenethylamines. nih.gov For this compound, derivatization may be beneficial to improve its thermal stability and chromatographic properties. nih.gov

Optimization of a GC-MS method involves several parameters: chromatographyonline.comchromatographyonline.com

Column Selection: A low-bleed, mid-polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane phase, is typically a good starting point for separating a broad range of compounds. chromatographyonline.comwvu.edu

Inlet Parameters: The injection mode (e.g., split/splitless), temperature, and liner type must be optimized to ensure efficient, non-discriminatory transfer of the analyte onto the column. hpst.cz

Temperature Program: A carefully controlled oven temperature ramp is essential to achieve baseline separation of the target compound from related impurities or isomers. perkinelmer.com

Carrier Gas Flow: Optimizing the carrier gas (typically helium) flow rate ensures maximum chromatographic efficiency. chromatographyonline.com

GC coupled with electron ionization (EI) mass spectrometry provides reproducible fragmentation patterns that are highly suitable for library matching and structural confirmation. wvu.edu

Table 2: Example GC-MS Method Parameters for Phenethylamine (B48288) Analysis

ParameterCondition
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane
Inlet Temperature280 °C
Injection ModeSplitless (1 µL)
Carrier GasHelium, constant flow at 1.2 mL/min
Oven ProgramInitial 100 °C, hold 1 min, ramp to 300 °C at 20 °C/min, hold 5 min
MS Transfer Line290 °C
Ion Source Temp230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Scan Range40-550 m/z

Note: This is a general example; parameters must be optimized for the specific analyte and instrument. nih.govwvu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) is often the preferred method for analyzing N-benzylphenethylamines due to its applicability to less volatile and thermally labile compounds, eliminating the need for derivatization. nih.govkuleuven.benih.gov

Developing a robust LC-MS method involves optimizing both the chromatographic separation and the mass spectrometric detection. uliege.belcms.cz

Column and Mobile Phase: Reversed-phase chromatography using a C18 column is the most common approach. nih.govrsc.org The mobile phase typically consists of an aqueous component (water with a modifier like formic acid or ammonium acetate) and an organic component (acetonitrile or methanol). nih.govrsc.org Gradient elution is generally required to separate compounds with a range of polarities. lcms.cz

Ionization Source: Electrospray ionization (ESI) in positive ion mode is highly effective for protonating the secondary amine in this compound, yielding a strong [M+H]⁺ signal. nih.gov

MS Parameters: Optimization of source parameters such as capillary voltage, cone voltage, and gas flows is necessary to maximize the signal of the precursor ion. bohrium.com For tandem MS, the collision energy for each compound must be optimized to produce a rich and informative fragment ion spectrum.

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the analysis of 75 phenethylamines, including N-benzyl derivatives, demonstrating the power of this technique for sensitive and selective quantification. nih.gov

This compound possesses a chiral center and therefore exists as a pair of enantiomers. As enantiomers often exhibit different pharmacological activities, their separation and characterization are crucial. Chiral chromatography is the primary technique used to resolve racemic mixtures. jiangnan.edu.cn

This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. jiangnan.edu.cnmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including those with structures similar to the target analyte. mdpi.comnih.gov

The development of a chiral separation method involves:

CSP Selection: Screening various commercially available chiral columns (e.g., Chiralcel®, Chiralpak®) is the first step. nih.gov

Mobile Phase Optimization: The choice of mobile phase (normal-phase, polar organic, or reversed-phase) and the use of additives can dramatically affect enantioselectivity. mdpi.com

Detection: Coupling the chiral LC separation with mass spectrometry allows for the sensitive and selective detection of each enantiomer, even in complex matrices. nih.gov The introduction of an N-benzyl-phenethylamino group into a molecule has been shown to enhance its potential for chiral separation on certain stationary phases. nih.gov

Advanced Spectroscopic Characterization

The unequivocal structural confirmation and detailed characterization of this compound rely on a suite of advanced spectroscopic techniques. These methods provide complementary information regarding the molecule's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural elucidation of organic molecules like this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, distinct signals are expected for the protons of the phenethyl group, the benzodioxole ring, the linking methylene bridge, and the amine proton. The aromatic regions will show characteristic multiplets for the monosubstituted benzene ring and the ABC spin system of the 1,3-benzodioxole (B145889) moiety.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would be characterized by signals corresponding to the aromatic carbons of both rings, the aliphatic carbons of the ethyl chain, the methylene bridge carbon, and the unique O-CH₂-O carbon of the dioxole ring.

2D NMR Techniques: To confirm the assignments made from 1D spectra, various 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, crucial for mapping the connectivity within the phenethyl and benzodioxole spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, linking the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for establishing the connectivity between the phenethyl, methylene, and benzodioxole fragments of the molecule.

Based on analogous structures found in the literature, a predicted set of NMR assignments for this compound is presented below. mdpi.comresearchgate.netchemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

PositionFragmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1'Phenethyl-~139-140
2', 6'Phenethyl~7.20-7.35 (m)~128-129
3', 5'Phenethyl~7.20-7.35 (m)~128-129
4'Phenethyl~7.15-7.25 (m)~126
αPhenethyl~2.80-2.90 (t)~36
βPhenethyl~2.85-2.95 (t)~51
-Amine (NH)Broad singlet, variable-
7Methylene Bridge (-CH₂-)~3.70 (s)~54
1''Benzodioxole-~132-133
2''Benzodioxole~6.80 (s)~108
3''a, 4''aBenzodioxole-~146-148
5''Benzodioxole~6.75 (d)~121
6''Benzodioxole~6.75 (d)~109
-Dioxole (-O-CH₂-O-)~5.95 (s)~101

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. mdpi.com These methods are complementary and can be used for structural confirmation and for studying conformational properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to specific functional groups. Key expected vibrations include the N-H stretch of the secondary amine, aromatic and aliphatic C-H stretches, C=C stretches of the aromatic rings, and the characteristic C-O-C asymmetric stretches of the benzodioxole moiety.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It provides information on vibrational modes that are often weak or absent in the IR spectrum. For this compound, Raman spectroscopy would be particularly useful for identifying the symmetric vibrations of the aromatic rings and the C-S bonds if any sulfur-containing impurities were present.

The combination of IR and Raman data allows for a more complete vibrational assignment. mdpi.commdpi.comresearchgate.netnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Technique (IR/Raman)
N-H StretchSecondary Amine3300 - 3500 (weak, broad)IR
C-H Stretch (Aromatic)Benzene & Benzodioxole Rings3000 - 3100IR, Raman
C-H Stretch (Aliphatic)-CH₂- groups2850 - 2960IR, Raman
C=C Stretch (Aromatic)Benzene & Benzodioxole Rings1450 - 1600IR, Raman
C-N StretchAlkyl-Aryl Amine1250 - 1350IR
C-O-C Asymmetric StretchDioxole Ring1230 - 1260IR
C-O-C Symmetric StretchDioxole Ring1030 - 1040IR
C-H Out-of-Plane BendAromatic Rings690 - 900IR

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. This technique is particularly sensitive to conjugated systems and aromatic chromophores. The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions of its two main chromophores: the phenethyl group and the 1,3-benzodioxole group.

Table 3: Expected UV-Visible Absorption Maxima (λmax) for this compound

ChromophoreElectronic TransitionExpected λmax (nm)
Phenyl Groupπ → π~205-215
Phenyl Groupπ → π (Benzenoid)~255-265
1,3-Benzodioxole Groupπ → π*~230-240 and ~285-295

Development of Purity and Impurity Profiling Methods for Synthetic Batches

The control of impurities in active pharmaceutical ingredients is a critical requirement mandated by regulatory agencies to ensure safety and efficacy. ijbpas.com Impurity profiling is the comprehensive process of identifying and quantifying all potential impurities in a synthetic batch. metfop.edu.inresearchgate.net For this compound, this involves developing robust analytical methods to separate the main compound from starting materials, intermediates, by-products, and degradation products.

A common synthetic route to this compound is the reductive amination of 1,3-benzodioxole-5-carbaldehyde (piperonal) with 2-phenylethanamine. Potential impurities could therefore include:

Unreacted starting materials (piperonal, 2-phenylethanamine).

The intermediate Schiff base/imine.

By-products from over-alkylation or side reactions.

Degradation products formed during synthesis or storage.

High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector (HPLC-UV) or a mass spectrometer (LC-MS), is the cornerstone technique for purity and impurity profiling. A suitable HPLC method would involve optimizing the stationary phase (e.g., C18), mobile phase composition, and gradient to achieve baseline separation of the target compound from all potential impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile or thermally stable impurities. nih.gov

Once separated, impurities present above a certain threshold (typically >0.1%) must be structurally characterized using techniques like mass spectrometry and NMR spectroscopy. metfop.edu.in

Table 4: Potential Impurities and Methods for Profiling in Synthetic Batches

Potential ImpurityOriginPrimary Analytical Method for Detection
2-PhenylethanamineStarting MaterialHPLC-UV, LC-MS, GC-MS
1,3-Benzodioxole-5-carbaldehyde (Piperonal)Starting MaterialHPLC-UV, LC-MS, GC-MS
N-(1,3-benzodioxol-5-ylmethylidene)-2-phenylethanamineIntermediate (Imine)LC-MS
1,3-Benzodioxol-5-ylmethanolBy-product (over-reduction of aldehyde)HPLC-UV, LC-MS, GC-MS
N,N-bis(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamineBy-product (over-alkylation)LC-MS
Oxidation/Degradation ProductsStorage/Stress ConditionsLC-MS (for forced degradation studies)

Future Research Directions and Unexplored Chemical Avenues for N 1,3 Benzodioxol 5 Ylmethyl 2 Phenylethanamine

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity

The primary route for the synthesis of N-benzylphenethylamines, including N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine, is reductive amination. This well-established method typically involves the reaction of a phenethylamine (B48288) with a benzaldehyde (B42025), followed by reduction of the resulting imine.

Synthetic ApproachPotential AdvantagesKey Research Focus
Transition-Metal Catalysis Milder reaction conditions, higher selectivity.Development of novel, cost-effective catalysts.
One-Pot Procedures Increased efficiency, reduced waste.Optimization of reaction parameters for various substrates.
Visible-Light-Mediated Reactions Access to novel structural motifs.Exploration of a broader range of reaction components.

In-depth Mechanistic Studies at the Molecular Level to Elucidate Detailed Interaction Pathways

While the pharmacological effects of many N-benzylphenethylamines are attributed to their interaction with serotonin (B10506) receptors, the precise molecular mechanisms of binding and activation for this compound have not been extensively studied. nih.govnih.gov Future research should aim to elucidate these interaction pathways at a molecular level.

Site-directed mutagenesis studies on serotonin receptors, coupled with binding assays using radiolabeled this compound, could identify the key amino acid residues involved in ligand recognition and receptor activation. researchgate.net Techniques such as X-ray crystallography or cryo-electron microscopy could provide high-resolution structural information of the compound bound to its target receptor, offering a detailed snapshot of the binding pocket and the conformational changes that occur upon binding. researchgate.net Understanding these intricate molecular interactions is crucial for the rational design of more potent and selective analogs.

Application of Advanced Computational Techniques for Rational Design of Chemical Probes

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and chemical biology. openmedicinalchemistryjournal.com The rational design of chemical probes based on the this compound scaffold could be significantly advanced through the application of these techniques.

Molecular docking simulations can be employed to predict the binding mode and affinity of novel derivatives for their biological targets, allowing for the virtual screening of large compound libraries before their synthesis. sci-hub.st Quantitative Structure-Activity Relationship (QSAR) studies can establish correlations between the physicochemical properties of a series of analogs and their biological activity, guiding the optimization of lead compounds. researchgate.net Furthermore, de novo design algorithms can be used to generate entirely new molecular structures with desired pharmacological properties, opening up new avenues for chemical exploration. openmedicinalchemistryjournal.com These computational approaches can accelerate the discovery of potent and selective chemical probes for studying the function of various biological systems.

Exploration of Non-Biological Chemical Applications and Materials Science Potential

Beyond its potential biological activity, the unique chemical structure of this compound suggests that it and its derivatives could find applications in materials science and other non-biological fields. The benzodioxole moiety, for instance, has been incorporated into compounds used as corrosion inhibitors and in the formulation of dental resins. researchgate.netresearchgate.net

Future research could explore the potential of incorporating the this compound scaffold into polymeric materials. The amine functionality could serve as a cross-linking point, while the benzodioxole and phenyl rings could impart desirable optical or electronic properties. The synthesis of novel polymers containing this moiety could lead to the development of materials with unique characteristics for applications in electronics, coatings, or advanced composites. The antioxidant properties associated with some benzodioxole derivatives also suggest potential use as stabilizers in various materials. nih.gov

Investigation of Environmental Photodegradation or Chemical Stability Pathways

The increasing prevalence of pharmaceuticals and other bioactive compounds in the environment necessitates a thorough understanding of their environmental fate and persistence. For this compound, there is a lack of data regarding its environmental photodegradation and chemical stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.